molecular formula C11H8N2O B1522238 [2,4'-Bipyridine]-4-carbaldehyde CAS No. 1214363-28-6

[2,4'-Bipyridine]-4-carbaldehyde

Cat. No.: B1522238
CAS No.: 1214363-28-6
M. Wt: 184.19 g/mol
InChI Key: YXMLLKZLEMZKJY-UHFFFAOYSA-N
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Description

[2,4'-Bipyridine]-4-carbaldehyde is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-4-ylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-8-9-1-6-13-11(7-9)10-2-4-12-5-3-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMLLKZLEMZKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Bipyridine Chemistry

Bipyridines are a class of organic compounds with the formula (C₅H₄N)₂. They consist of two interconnected pyridine (B92270) rings. The position of this linkage gives rise to various isomers, with 2,2'-bipyridine (B1663995), 2,4'-bipyridine (B1205877), and 4,4'-bipyridine (B149096) being among the most studied. nih.govwikipedia.org These compounds are renowned for their ability to act as ligands, forming stable complexes with a wide range of metal ions. nih.govwikipedia.orgnih.gov

The 2,2'-bipyridine isomer is a classic chelating ligand, binding to a metal center through both nitrogen atoms to form a stable five-membered ring. nih.govwikipedia.org This has led to its extensive use in the development of catalysts, photosensitizers, and redox-active materials. wikipedia.orgnih.govrsc.org In contrast, 4,4'-bipyridine typically acts as a bridging ligand, where each nitrogen atom coordinates to a different metal center, facilitating the construction of coordination polymers and metal-organic frameworks (MOFs). wikipedia.orgnih.gov

[2,4'-Bipyridine]-4-carbaldehyde belongs to the less symmetric 2,4'-bipyridine family. This isomeric arrangement results in distinct electronic and steric properties compared to its 2,2' and 4,4' counterparts. The 2,4'-bipyridine scaffold can act as a monodentate ligand through the more accessible nitrogen of the 4-substituted ring or, depending on the metal and reaction conditions, can bridge metal centers. This versatility makes it an intriguing building block for creating complex supramolecular architectures and functional materials. The synthesis of bipyridine derivatives often involves coupling reactions of pyridine precursors. nih.govscielo.br

Significance of Aldehyde Functionality in Heterocyclic Systems

The introduction of an aldehyde group (-CHO) onto a heterocyclic ring system, such as in [2,4'-Bipyridine]-4-carbaldehyde, dramatically expands its chemical utility. nih.gov Aldehydes are highly reactive functional groups that can participate in a wide array of chemical transformations. This reactivity allows for the post-synthetic modification of the bipyridine scaffold, enabling the construction of more complex molecules.

The aldehyde group is a versatile precursor for the synthesis of various other functional groups. For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into an imine through condensation with a primary amine (forming a Schiff base). These reactions are fundamental in organic synthesis and provide pathways to new families of ligands and materials. The resulting carboxylic acids, for example, can serve as anionic ligands in coordination chemistry, while Schiff bases are themselves important ligands with applications in catalysis and materials science.

Research Trajectories and Future Prospects of 2,4 Bipyridine 4 Carbaldehyde

Strategic Approaches to Bipyridine Ring System Formation

The creation of the C-C bond linking the two pyridine (B92270) rings is a critical step. For an asymmetrically substituted compound like this compound, regioselectivity is paramount.

Transition-metal-catalyzed cross-coupling reactions are among the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, making them ideal for bipyridine synthesis. mdpi.com These methods offer a modular approach, allowing two different pyridine fragments to be joined. Key strategies include the Suzuki, Stille, and Negishi reactions. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of a pyridyl-boronic acid or ester with a halopyridine, catalyzed by a palladium complex. mdpi.com For the target molecule, this could involve reacting 2-halopyridine with 4-pyridinecarbaldehyde-X-boronic acid or, more commonly, coupling a 2-pyridylboronic acid with a 4-halopyridine-4-carbaldehyde. The aldehyde group may need to be protected, for example as an acetal, to prevent side reactions with the basic reaction medium or the organometallic species. libretexts.orgwikipedia.org

Stille Coupling: The Stille reaction couples a halopyridine with a pyridyl-stannane derivative. nih.gov This method is often highly effective due to its tolerance of a wide range of functional groups, potentially allowing the reaction to proceed without protecting the aldehyde. scirp.org However, a significant drawback is the toxicity of the organotin compounds used. nih.gov

Negishi Coupling: This reaction utilizes a pyridyl-zinc halide, which is coupled with a halopyridine under palladium or nickel catalysis. nih.govacs.org Organozinc reagents are highly reactive, often leading to high yields. An efficient synthesis of various methyl-2,2'-bipyridines has been demonstrated using a Negishi cross-coupling strategy, highlighting its utility in creating substituted bipyridines. acs.orgcapes.gov.br

Table 1: Comparison of Major Cross-Coupling Reactions for Bipyridine Synthesis
ReactionPyridine A DerivativePyridine B DerivativeKey AdvantagesKey Disadvantages
Suzuki-MiyauraBoronic Acid/EsterHalide (Br, I, Cl) or TriflateCommercially available reagents, mild conditions, low toxicity of boron byproducts. mdpi.comPotential need for protecting groups on sensitive functionalities.
StilleOrganostannane (e.g., -SnBu₃)Halide (Br, I) or TriflateHigh functional group tolerance, often no protection needed. nih.govscirp.orgHigh toxicity of organotin reagents and byproducts. nih.gov
NegishiOrganozinc (-ZnCl)Halide (Br, I)High reactivity and yields, good functional group tolerance. acs.orgReagents are moisture and air-sensitive.

Cycloaddition reactions provide a powerful method for constructing the pyridine ring itself. The Boger pyridine synthesis, a type of inverse-electron-demand Diels-Alder reaction, involves the reaction of an electron-deficient azadiene, such as a 1,2,4-triazine, with an enamine to form a pyridine nucleus after the extrusion of nitrogen. wikipedia.org This approach is particularly useful for accessing highly substituted pyridines that are difficult to prepare via other routes. wikipedia.orgacsgcipr.org

Condensation reactions can also be employed to build the bipyridine system. For example, highly functionalized 2,2'-bipyridines have been synthesized through the cyclocondensation of β-ketoenamides. nih.gov This involves N-acylation with a pyridinecarboxylic acid derivative, followed by a TMSOTf-promoted cyclization to form the second pyridine ring. nih.gov Such methods offer a route to complex bipyridines from simple, acyclic precursors.

Installation and Functionalization of the Carbaldehyde Group

The aldehyde functionality can be introduced either before or after the formation of the bipyridine ring system. The choice of strategy depends on the stability of the aldehyde group to the reaction conditions used for ring formation.

Direct C-H formylation of a pre-formed bipyridine ring is an atom-economical but challenging approach. Regioselectivity is a major hurdle, as multiple C-H bonds are available for reaction. While methods exist for the direct formylation of some nitrogen heterocycles, such as the copper-catalyzed C3-formylation of imidazo[1,2-a]pyridines using DMSO as the formylating agent, nih.gov direct formylation of a simple bipyridine scaffold is less common and would likely result in a mixture of isomers.

A more reliable and common strategy is the oxidation of a precursor group at the desired position. This typically involves synthesizing a 4-methyl-[2,4'-bipyridine] or [2,4'-bipyridine]-4-methanol intermediate, which is then oxidized to the aldehyde.

Synthesis of the Precursor : The methyl or hydroxymethyl bipyridine can be readily synthesized using the cross-coupling methods described in section 2.1.1. For example, coupling 2-bromopyridine (B144113) with (4-(hydroxymethyl)pyridin-4-yl)boronic acid.

Oxidation Step :

From a Methyl Group : The oxidation of a methyl group directly to an aldehyde is harsh and can be difficult to stop at the aldehyde stage without over-oxidation to the carboxylic acid. researchgate.netnih.gov However, a two-step process involving radical bromination of the methyl group with N-bromosuccinimide (NBS) followed by hydrolysis (e.g., Sommelet reaction or Kornblum oxidation) is a viable route. A synthesis for 2,2'-bipyridyl-5,5'-dicarboxaldehyde from 5,5'-dimethyl-2,2'-bipyridine proceeds through a bis(bromomethyl) intermediate, which is then hydrolyzed and oxidized to the dialdehyde. scirp.org

From an Alcohol : The oxidation of a primary alcohol ([2,4'-bipyridine]-4-methanol) to the aldehyde is a more controlled and common transformation. A wide variety of reagents can be used, such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions, which are known for their mildness and high selectivity for primary alcohols.

Protecting groups are essential tools in multi-step synthesis to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions. jocpr.com

The aldehyde group is sensitive to both nucleophilic attack and oxidation/reduction. If the aldehyde is present during a cross-coupling reaction involving organometallic reagents (like Grignard or some organolithium reagents used in Negishi coupling), it must be protected. libretexts.org

The most common protecting group for aldehydes is an acetal or cyclic acetal , typically formed by reacting the aldehyde with an alcohol or a diol (like ethylene (B1197577) glycol) under acidic conditions. wikipedia.org Acetals are stable to basic, nucleophilic, and reducing conditions but can be easily removed by treatment with aqueous acid to regenerate the aldehyde. pressbooks.pubrsc.org

Table 2: Common Protecting Groups for Aldehydes
Protecting GroupFormation ConditionsStable ToCleavage Conditions
Cyclic Acetal (e.g., from Ethylene Glycol)Diol, Acid Catalyst (e.g., p-TsOH)Bases, Nucleophiles (Grignard, Organolithiums), Hydride Reductants, OxidationAqueous Acid (e.g., HCl, H₂SO₄). wikipedia.org
Dithioacetal (e.g., from 1,3-Propanedithiol)Dithiol, Lewis/Brønsted AcidAcids, Bases, Nucleophiles, HydridesHeavy metal salts (e.g., HgCl₂), or oxidative conditions.

By combining these strategic approaches—forming the bipyridine core via cross-coupling and then functionalizing it via oxidation of a precursor, often with the judicious use of protecting groups—chemists can efficiently and selectively access the target compound, this compound.

An exploration of advanced synthetic strategies for this compound and its derivatives reveals a focus on producing structurally complex and stereochemically defined molecules. Concurrently, the application of green chemistry principles and the challenges of industrial scale-up are critical considerations in modern synthetic chemistry. This article delves into the stereoselective synthesis of analogues, the integration of environmentally benign methodologies, and the optimization of processes for large-scale production of this important bipyridine compound.

Catalytic Applications of 2,4 Bipyridine 4 Carbaldehyde Derived Systems

Homogeneous Catalysis mediated by [2,4'-Bipyridine]-4-carbaldehyde Complexes

Homogeneous catalysis offers the advantage of high activity and selectivity due to well-defined active sites. Bipyridine ligands are known to form stable and catalytically active complexes with a variety of transition metals. The electronic and steric properties of the bipyridine ligand can be fine-tuned by substituents, which in turn influences the catalytic performance of the metal center. The presence of a carbaldehyde group on the [2,4'-Bipyridine] framework could potentially offer unique coordination modes or serve as a reactive site for further modification of the catalytic system. However, specific studies detailing these aspects for this compound are currently absent.

Oxidation Reactions

While bipyridine-metal complexes are known to catalyze a range of oxidation reactions, no specific examples utilizing this compound as a ligand have been documented in the reviewed literature. Generally, manganese, ruthenium, and iron complexes with bipyridine ligands are active in the oxidation of alcohols, alkanes, and olefins. The catalytic cycle often involves the formation of high-valent metal-oxo species.

Reduction Reactions

Similarly, the application of this compound complexes in homogeneous reduction reactions is not reported. Bipyridine-based catalysts, particularly with ruthenium and iridium, are effective for the hydrogenation of various functional groups, including ketones, aldehydes, and imines. The nitrogen atoms of the bipyridine ligand play a crucial role in stabilizing the metal center and activating the substrate and/or the reducing agent.

Carbon-Carbon Coupling Reactions

Palladium and nickel complexes bearing bipyridine ligands are extensively used in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds. The bipyridine ligand stabilizes the low-valent metal species active in the catalytic cycle. There is no available data on the performance of this compound in this context.

Polymerization Catalysis

Bipyridine ligands have been employed in coordination polymerization, for instance, in the polymerization of olefins with late transition metal catalysts. The ligand structure influences the polymer properties, such as molecular weight and branching. The catalytic activity of this compound-derived systems in polymerization has not been investigated.

Heterogeneous Catalysis Utilizing Immobilized this compound Systems

Immobilizing homogeneous catalysts onto solid supports combines the advantages of high activity and selectivity with the ease of separation and recyclability of heterogeneous catalysts. The carbaldehyde functionality in this compound presents a potential anchoring point for covalent attachment to a support material.

Surface-Supported Catalysts

The aldehyde group of this compound could, in principle, be used to graft the ligand onto various oxide or polymer supports through chemical modification. For example, it could be reacted with surface hydroxyl groups or amino-functionalized materials. Subsequent coordination with a metal precursor would yield a surface-supported catalyst. However, the scientific literature lacks any reports of such immobilized systems based on this compound and their application in heterogeneous catalysis.

MOF-Based Catalysts

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of ligands derived from this compound into MOF structures can create frameworks with tailored catalytic properties. The bipyridine unit is an excellent chelator for a wide range of transition metals, which can act as the primary catalytic sites.

While direct incorporation of the aldehyde-functionalized linker into MOFs is a viable strategy, a more common approach involves using bipyridine dicarboxylate linkers, such as 2,2′-bipyridine-4,4′-dicarboxylic acid, to form the initial framework. frontiersin.orgfrontiersin.org These frameworks, like the zirconium-based UiO-67-bpydc, possess open 2,2'-bipyridine (B1663995) sites that can be subsequently metalated. rsc.org For instance, the UiO-67-bpydc framework readily complexes with PdCl2, resulting in a robust and recyclable heterogeneous catalyst for Suzuki-Miyaura cross-coupling reactions. rsc.org This post-synthetic modification approach allows for the introduction of well-defined, catalytically active metal sites within the porous and high-surface-area environment of the MOF. researchgate.net

Another strategy involves entrapping molecular catalysts within the pores of a pre-formed MOF, which acts as a nanoreactor. tum.de For example, a benchmark photocatalyst for CO2 reduction, a rhenium-bipyridine complex, has been encapsulated within the cages of MIL-101-NH2(Al). tum.de This encapsulation enhances the stability and longevity of the catalyst compared to its homogeneous counterpart. tum.de The defined space of the MOF cages can also influence the efficiency of the catalytic system by controlling the ratio and proximity of different components, such as photosensitizers and catalysts. tum.de

The aldehyde group of this compound offers a route to covalently anchor catalytic complexes within MOFs or to build the framework itself, creating active sites for various organic transformations. The inherent porosity and stability of MOFs make these materials promising for applications in heterogeneous catalysis, combining the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. researchgate.net

Photocatalysis and Electrocatalysis with this compound Derivatives

Derivatives of this compound are integral to the development of molecular catalysts for light-driven and electrochemical reactions. The bipyridine core is a classic ligand in coordination chemistry, capable of forming stable complexes with a variety of metals, including ruthenium, rhenium, and iridium, which are known for their rich photophysical and electrochemical properties. nih.govnih.gov

In photocatalysis, bipyridine-containing complexes are widely used as photosensitizers or as part of the catalytic center itself. nih.govresearchgate.net These systems are designed to absorb light and initiate electron transfer processes, driving chemical reactions such as water splitting, CO2 reduction, and various organic transformations. nih.govutoronto.ca The aldehyde functionality on the this compound scaffold can be used to tune the electronic properties of the complex or to link it to other components, such as substrates or solid supports.

Merging enzymes with light-driven photocatalysis, a field known as photoenzymatic catalysis, combines the high reactivity from photoexcitation with the exceptional selectivity of biocatalysis. rsc.org Systems have been developed where a photosensitizer, often a metal-bipyridine complex, absorbs light and transfers an electron to activate an enzyme's catalytic cycle. researchgate.netnih.gov This strategy allows for new-to-nature reactions and sustainable approaches to asymmetric synthesis. rsc.org For instance, Ru(II)-diimine functionalized metalloproteins have been used to activate enzymes like cytochrome P450s for light-driven oxidation reactions. researchgate.net

The following table summarizes the performance of a photoenzymatic system for CO2 reduction.

Catalyst SystemProductTurnover Number (TON)SelectivityReference
C3N4 with Ru-absorber and Ru-catalystHCOOH>30,00099% utoronto.ca

In electrocatalysis, the focus is on driving redox reactions at an electrode surface. Bipyridine complexes, particularly of rhenium and group 6 metals, are well-studied for the electrocatalytic reduction of CO2 to CO or other value-added products like methanol. nih.govresearchgate.netmanchester.ac.uk The mechanism often involves the initial reduction of the bipyridine ligand, which then facilitates the activation of the metal center for CO2 binding and subsequent reduction. nih.gov

The functionalization of the bipyridine ligand is crucial for immobilizing these molecular catalysts onto electrode surfaces. nih.gov For example, rhenium bipyridyl complexes functionalized with disulfide groups have been shown to bind robustly to gold electrodes. This heterogenization allows for detailed mechanistic studies using surface-selective techniques and creates catalytic surfaces for selective CO2 reduction. nih.gov The orientation of the immobilized catalyst, which is dictated by the ligand design, is critical for exposing the active site to the substrate in solution. nih.gov

Computational studies, including density functional theory (DFT), are often employed to understand the electronic structure of these catalysts and to predict their redox properties, complementing experimental electrochemical analysis. nih.govrsc.org

The table below shows examples of electrocatalytic CO2 reduction by bipyridine-based molecular catalysts.

CatalystElectrodeProductFaradaic Efficiency (FE)Reference
[Mo(CO)4(bpy)]GoldMethanol10% researchgate.net
[Re(SSbpy)(CO)3Cl]GoldCOHigh selectivity nih.gov

Asymmetric Catalysis with Chiral this compound Ligands

The development of chiral ligands is central to asymmetric catalysis, which aims to synthesize specific enantiomers of chiral molecules. Bipyridines are a privileged class of ligands for this purpose. chemrxiv.orgresearchgate.net By introducing chirality to the this compound scaffold, new catalysts can be designed for a range of stereoselective transformations.

Chirality can be introduced in several ways, such as by creating axially chiral bipyridines or by attaching chiral auxiliaries to the bipyridine frame. chemrxiv.org The aldehyde group on this compound serves as a key synthetic handle. It can be reacted with chiral amines to form chiral imines or reduced and reacted further to build more complex, rigid chiral environments around the metal center. These chiral pockets can effectively control the stereochemical outcome of a reaction. chemrxiv.orgrsc.org

For example, novel C2-symmetric chiral bipyridine-N,N'-dioxide ligands have been developed and successfully applied in nickel(II)-catalyzed asymmetric Michael-type Friedel–Crafts alkylation reactions, achieving excellent yields and high enantioselectivities. rsc.org Similarly, atropochiral planar bipyridine ligands have been used in copper-catalyzed ring-opening reactions, demonstrating high efficiency and stereoselectivity. chemrxiv.org

The combination of a chiral aldehyde with a transition metal, such as nickel, can create a dual catalytic system for reactions like the asymmetric α-propargylation of amino acids. nih.gov In such systems, the chiral aldehyde can act as an organocatalyst that works in concert with the metal catalyst to control the stereoselectivity. nih.gov

The following table presents results from asymmetric reactions using catalysts derived from chiral bipyridines.

ReactionCatalystYieldEnantiomeric Excess (ee)Reference
Michael-type Friedel–Crafts alkylationNi(II) with chiral bipyridine-2NO ligandup to 92%up to 99% ee rsc.org
Ring-opening of cyclic diaryliodoniumsCu with atropochiral planar bipyridine ligandHighHigh chemrxiv.org
α-propargylation of amino acid estersNi with chiral aldehydeGood to excellentGood to excellent nih.gov

Mechanistic Studies of Catalytic Cycles

In photocatalysis, mechanistic investigations often involve techniques like transient absorption spectroscopy and luminescence quenching studies to probe the excited states of photosensitizers and follow the electron transfer pathways. nih.gov For metallaphotoredox catalysis with nickel-bipyridine complexes, understanding the ground- and excited-state structures of the key nickel intermediates is essential for defining the reaction pathways and substrate scope. nih.gov

For electrocatalytic processes, spectroelectrochemical methods are invaluable. nih.gov These techniques allow for the in-situ observation of species at the electrode surface during the catalytic cycle. For instance, vibrational sum-frequency generation (SFG) spectroscopy has been used to study the binding and orientation of rhenium-bipyridyl complexes on gold electrodes during CO2 reduction, providing direct evidence of the catalyst's behavior under operating conditions. nih.gov

In both homogeneous and heterogeneous catalysis, computational modeling plays a significant role. rsc.orgrsc.org DFT calculations can map out the energy landscape of a catalytic cycle, identify transition states, and explain the selectivity observed in experiments. For example, theoretical studies have been used to elucidate the mechanism of CO2 hydrogenation by ruthenium-pincer catalysts and the hydroboration of alkenes by rhodium complexes. rsc.org These computational insights, when combined with experimental data, provide a comprehensive picture of the catalytic mechanism. rsc.orgnih.gov

Materials Science Applications of 2,4 Bipyridine 4 Carbaldehyde

Luminescent Materials and Probes

The bipyridine moiety is a cornerstone in the development of luminescent materials, primarily due to its excellent chelating ability with a wide range of metal ions. The resulting metal complexes often exhibit fascinating photophysical properties, making them suitable for applications in lighting, sensing, and bio-imaging.

Photophysical Properties of [2,4'-Bipyridine]-4-carbaldehyde Complexes

While specific research on the photophysical properties of this compound complexes is still an emerging area, the broader family of bipyridine-based metal complexes provides a strong foundation for understanding their potential. For instance, ruthenium and iridium complexes with substituted bipyridine ligands are well-known for their strong luminescence, arising from metal-to-ligand charge transfer (MLCT) transitions. The electronic properties of the bipyridine ligand, including the position of the nitrogen atoms and the nature of any substituents, play a crucial role in tuning the emission color, quantum yield, and lifetime of the resulting complexes.

The aldehyde group in this compound can be further functionalized, allowing for the covalent attachment of these complexes to other molecules or materials. This opens up possibilities for creating more complex and integrated systems with tailored photophysical behaviors.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Sensors

The development of efficient and stable emitters is a critical challenge in OLED technology. Metal complexes based on bipyridine ligands have shown great promise in this area. While direct applications of this compound in OLEDs have yet to be extensively reported, its structural features suggest significant potential. The bipyridine core can act as an efficient electron-transporting and light-emitting layer, while the aldehyde group could be used to anchor the complex within the device structure, potentially improving device stability and performance.

Furthermore, the sensitivity of the luminescence of bipyridine complexes to their local environment makes them attractive candidates for luminescent sensors. The interaction of the bipyridine nitrogen atoms or the aldehyde group with specific analytes could lead to a detectable change in the emission properties, such as intensity or wavelength. This could be exploited for the detection of metal ions, small molecules, or changes in pH.

Polymeric Materials and Copolymers

The incorporation of functional organic molecules into polymeric structures is a powerful strategy for creating materials with enhanced properties and new functionalities. The bifunctional nature of this compound, with its polymerizable bipyridine unit and reactive aldehyde group, makes it an intriguing monomer for the synthesis of advanced polymeric materials.

Incorporation into Main Chain or Side Chain Polymers

This compound can be incorporated into polymers through various synthetic routes. The bipyridine unit can be part of the polymer backbone (main chain) or attached as a pendant group (side chain). For instance, the aldehyde group can be used in condensation polymerization reactions to form polymers such as polyimines or polyamides. Alternatively, the bipyridine ring itself can be involved in polymerization, leading to conjugated polymers with interesting electronic and optical properties.

The properties of the resulting polymers would be highly dependent on the method of incorporation and the other monomers used in the polymerization process. Main-chain incorporation could lead to rigid-rod like polymers with high thermal stability, while side-chain functionalization would allow for a higher density of the bipyridine unit, which could be beneficial for applications requiring a high concentration of active sites.

Stimuli-Responsive Polymeric Systems

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo a significant change in their physical or chemical properties in response to an external stimulus, such as temperature, pH, light, or the presence of a specific chemical. psu.edunih.govnih.govrsc.org The bipyridine moiety is known to be sensitive to its environment, particularly to pH changes and the coordination of metal ions.

By incorporating this compound into a polymer structure, it is possible to create materials that exhibit stimuli-responsive behavior. For example, the protonation or deprotonation of the pyridine (B92270) nitrogen atoms at different pH values could lead to changes in the polymer's conformation, solubility, or optical properties. Similarly, the coordination of metal ions to the bipyridine units could induce cross-linking or other structural changes, leading to a macroscopic response. The aldehyde group provides an additional handle for creating stimuli-responsive systems, for instance, through reversible chemical reactions.

Electrochemical and Optoelectronic Materials

The electron-deficient nature of the pyridine ring makes bipyridine-containing molecules and materials interesting for applications in electrochemistry and optoelectronics. These materials can often undergo reversible reduction and oxidation processes, making them suitable for use in batteries, electrochromic devices, and as components in solar cells.

While specific studies on the electrochemical and optoelectronic properties of materials derived from this compound are limited, the general behavior of bipyridine systems suggests several possibilities. The ability of the bipyridine unit to accept electrons could be utilized in the design of new types of organic batteries or as electron-accepting materials in organic solar cells. The change in optical properties upon electrochemical switching could also be harnessed for the development of electrochromic windows or displays. The aldehyde functionality could be used to immobilize the active material onto an electrode surface, enhancing the stability and performance of the electrochemical device.

Redox-Active Materials

The bipyridine unit within this compound provides the foundation for its use in redox-active materials. Bipyridine-based molecules are known to undergo reversible electron-transfer processes, a property essential for applications in energy storage and catalysis. The aldehyde functionality of this specific compound allows it to be chemically incorporated into polymeric backbones or as a ligand in coordination polymers.

For instance, the aldehyde can react with amine-containing monomers to form Schiff base polymers. In such a polymer, the bipyridine units, distributed along the polymer chain, could act as sites for reversible oxidation and reduction. This would allow the material to store and release charge, making it a candidate for use in organic batteries or as a redox mediator in electrochemical sensors. While extensive studies have been conducted on redox-active polymers containing various bipyridine derivatives, specific data on polymers synthesized directly from this compound is not yet widely available. The general principle, however, remains that the bipyridine core imparts the redox functionality, which can be harnessed by immobilizing the molecule within a larger material structure.

Charge Transport Properties

Table 1: Potential Charge Transport Characteristics of Materials Derived from this compound (Note: This table is predictive, based on properties of related material classes, as direct experimental data for this specific compound is limited.)

Material TypePotential Conduction MechanismInfluencing FactorsPredicted Conductivity
Conjugated Polymerπ-Conjugation along backboneDegree of polymerization, planaritySemiconductor
Metal-Organic FrameworkThrough-bond, through-space (π-stacking)Metal ion, framework geometryInsulator to Semiconductor
Schiff Base PolymerHopping between redox sitesPacking, conjugationSemiconductor

Self-Healing and Smart Materials

The development of "smart" materials that respond to external stimuli is a major goal in materials science. The aldehyde group of this compound is particularly suited for creating dynamic covalent bonds, which are the cornerstone of many self-healing and responsive materials. rsc.orgrsc.org

When reacted with primary amines, the aldehyde forms an imine (Schiff base) linkage. This bond is reversible and can break and reform under certain conditions, such as changes in pH or the presence of a catalyst. ethz.ch A polymer network cross-linked with these dynamic imine bonds could exhibit self-healing properties; if the material is fractured, the bonds can reform across the damaged interface, restoring the material's integrity.

Furthermore, the bipyridine unit itself can act as a stimulus-responsive component. Its ability to bind with metal ions is sensitive to the chemical environment. The coordination and de-coordination of metal ions could be used to trigger changes in the material's properties, such as color (chromism), fluorescence, or mechanical stiffness. This dual-responsive nature—the dynamic chemistry of the aldehyde and the coordination chemistry of the bipyridine—makes this compound a promising building block for sophisticated smart materials.

Nanomaterials and Surface Functionalization

The functionalization of surfaces and nanoparticles is crucial for a vast range of applications, from medical diagnostics to catalysis. mdpi.com this compound is an excellent candidate for surface modification due to its reactive aldehyde group.

Nanoparticles, such as silica (B1680970) (SiO₂) or gold (Au), can be first treated to introduce amine groups onto their surface. Subsequent reaction with this compound leads to the covalent attachment of the bipyridine moiety to the nanoparticle surface via a stable imine bond. researchgate.netnih.gov This process effectively coats the nanoparticle with a layer of metal-chelating ligands.

Table 2: Surface Functionalization Potential of this compound

SubstrateSurface Pre-treatmentCovalent LinkageResulting Surface PropertyPotential Application
Silica NanoparticlesAmination (e.g., with APTES)Imine BondMetal-binding, Redox-activeCatalysis, Ion-sensing, Bioseparation
Gold SurfacesThiol-amine linker attachmentImine BondMetal-binding, Redox-activeElectrochemical sensors, Molecular electronics
Polymer FilmsIntroduction of amine groupsImine BondMetal-binding, Redox-activeAnti-fouling coatings, Functional membranes

This functionalization imparts the properties of the bipyridine unit onto the nanomaterial. For example, silica nanoparticles functionalized with this molecule could be used to capture heavy metal ions from solution or to act as a support for single-atom catalysts where the bipyridine unit holds the catalytically active metal atom. Similarly, modifying an electrode surface would create a sensor capable of detecting specific metal ions through electrochemical signals.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Electronic Structure

No dedicated DFT studies on the electronic structure of [2,4'-Bipyridine]-4-carbaldehyde have been identified in the peer-reviewed literature.

Ab Initio Methods for Molecular Properties

No specific research employing ab initio methods to determine the molecular properties of this compound has been found.

Molecular Dynamics Simulations

Conformational Analysis

There are no published molecular dynamics simulations focusing on the conformational analysis of this compound.

Ligand-Receptor or Metal-Ligand Binding Dynamics

No studies on the ligand-receptor or metal-ligand binding dynamics involving this compound are available.

Prediction of Reactivity and Reaction Pathways

There are no theoretical studies in the literature that predict the reactivity or reaction pathways for this compound.

Design of Novel this compound Derivatives with Enhanced Properties

The strategic design of novel derivatives of this compound is a focal point of computational and theoretical chemistry, aiming to enhance specific properties for various applications, from catalysis to materials science and therapeutics. By modifying the core structure, researchers can fine-tune the electronic, steric, and photophysical characteristics of the molecule.

Theoretical investigations, primarily using Density Functional Theory (DFT), are instrumental in predicting how structural modifications will impact the desired properties. For instance, DFT calculations have been employed to study the electronic structures, coordination modes, and thermodynamic properties of bipyridine-based extractants for separating actinides and lanthanides. acs.org These studies reveal that altering substituent groups significantly influences extraction performance and radiation stability. acs.org For example, increasing the carbon chain length of an amide substituent can enhance both extraction efficiency and stability. acs.org

The introduction of different functional groups onto the bipyridine framework is a common strategy. The synthesis of dicarboxylic acid and dihydroxamic acid derivatives of 2,2'-bipyridine (B1663995) has been explored to create potent enzyme inhibitors. nih.govscielo.brresearchgate.net The structure-activity relationship studies of these derivatives show that the position and nature of the substituent are critical. For instance, [2,2'-bipyridine]-5,5'-dicarboxylic acid was found to be a highly potent inhibitor of prolyl 4-hydroxylase, whereas derivatives lacking a 5-carboxylate were poor inhibitors. nih.gov This highlights the importance of the substituent's ability to chelate iron and its net anionic charge in the binding process. nih.gov

Furthermore, the design of chiral bipyridine ligands has been shown to be crucial for modulating biological interactions. Rhenium(I) complexes incorporating enantiopure pinene-substituted bipyridine ligands demonstrated notable antibacterial efficacy, while analogous complexes with non-chiral ligands were inactive. mdpi.com This underscores the role of chirality in achieving selective biological activity.

Computational modeling also aids in understanding the spatial arrangement and conformational changes of new derivatives. For ligands intended for coordination polymers, conformational analysis is performed to predict the geometry and stability of the resulting structures. mdpi.com The presence of methyl or other bulky substituents can cause significant steric hindrance, increasing the spatial occupation of the ligand and influencing the geometry of the coordination polyhedron around a metal center. nih.gov

Table 1: Examples of Designed Bipyridine Derivatives and Their Enhanced Properties

Derivative Class Substituent(s) Targeted Property Investigative Method Reference
Enzyme Inhibitors 5,5'-dicarboxylic acid Potent prolyl 4-hydroxylase inhibition Synthesis & In-vitro testing nih.gov
Antibacterial Agents Pinene-based chiral groups Antibacterial activity Synthesis & Biological screening mdpi.com
Extractants Diethyl, Dioctyl, Ditolyl amides Enhanced An/Ln separation & stability DFT Calculations & Extraction experiments acs.org
Coordination Polymers Carboxylate and pyridyl groups Photoluminescence DFT & QTAIM simulations mdpi.com
Ligands for Complexes 4,4'- and 5,5'-dimethyl Modified spatial occupation X-ray structural analysis nih.gov

Machine Learning Approaches in Bipyridine Research

Machine learning (ML) is increasingly being employed in bipyridine research to accelerate the discovery of new materials and to predict their properties, saving significant time and resources compared to traditional experimental approaches. nih.gov These computational tools are adept at identifying complex patterns and relationships within large chemical datasets. liverpool.ac.uk

One of the most established ML-driven techniques is the Quantitative Structure-Activity Relationship (QSAR) model. QSAR studies have been successfully applied to pyridine (B92270) and bipyridine derivatives to predict their biological activities. chemrevlett.comchemrevlett.comnih.gov For example, a QSAR model was developed to predict the half-maximal inhibitory concentration (IC50) of pyridine and bipyridine derivatives against the HeLa cell line, demonstrating good predictive accuracy. chemrevlett.comchemrevlett.com These models use molecular descriptors to establish a mathematical relationship between the chemical structure and a specific activity, which can then be used to screen virtual libraries of compounds or to design new structures with improved potency. chemrevlett.comchemrevlett.comnih.gov

Beyond QSAR, more advanced machine learning algorithms like artificial neural networks (ANNs) and decision trees (DT) are being utilized. An ANN model was built to predict the catalytic activity of transition metal complexes with bis(imino)pyridine ligands for ethylene (B1197577) polymerization. nih.gov This model, trained on a dataset of 294 complexes, was able to accurately predict catalytic activity and identify key molecular descriptors, such as the conjugated bond structure and bulky substitutions, that favor high activity. nih.gov Similarly, neural networks and decision tree-based tools have been used to analyze and forecast the anion-responsive behaviors of emissive Ru(II)-terpyridine complexes, with decision tree regression showing excellent correlation with experimental results. nih.gov

Data-driven approaches are also facilitating the discovery of novel organic photocatalysts. By applying unsupervised learning techniques to large databases of molecular structures, researchers can identify "landmark" structures and visualize high-dimensional chemical data to uncover structure-property relationships. liverpool.ac.uk Hybrid machine learning frameworks are also emerging, which combine deep learning models with biophysicochemical insights to improve the prediction of protein-ligand interactions for applications like virtual screening. biorxiv.org These methods can rapidly screen millions of compounds, significantly accelerating the identification of new bioactive molecules. biorxiv.org

Table 2: Application of Machine Learning Models in Bipyridine Research

Machine Learning Model Application Area Predicted Property Key Finding Reference
QSAR (MLR) Anticancer Drug Design IC50 against HeLa cells Model successfully predicted the activity of pyridine/bipyridine derivatives. chemrevlett.comchemrevlett.com
Artificial Neural Network (ANN) Catalysis Catalytic activity in polymerization Conjugated bond structure and bulky groups enhance catalytic activity. nih.gov
Decision Tree (DT) Regression Chemical Sensing Anion-responsive behavior DT model showed excellent accuracy in forecasting experimental data. nih.gov
Unsupervised Learning Materials Discovery Photocatalyst features Identified 'landmark' structures from a large chemical dataset. liverpool.ac.uk
Hybrid ML Framework Drug Discovery Protein-ligand interactions Rapidly triaged ~10.8 million compounds against five targets, yielding novel hits. biorxiv.org

Emerging Research Directions and Future Outlook

Integration in Biological Imaging and Sensing Probes

The development of fluorescent chemosensors for the detection of biologically important species is a significant area of research. While specific studies on [2,4'-Bipyridine]-4-carbaldehyde in this area are not extensively documented, the broader class of bipyridine derivatives is widely used in the design of fluorescent probes. The bipyridine moiety can serve as a recognition site for metal ions, and the aldehyde group can be functionalized to introduce fluorophores or other signaling units.

Future research could focus on synthesizing novel fluorescent probes based on this compound for the selective detection of metal ions such as Zn²⁺, Cu²⁺, or Fe²⁺, which play crucial roles in biological systems. The reactivity of the aldehyde group could be exploited to develop "turn-on" or "turn-off" fluorescent sensors, where the fluorescence signal is modulated upon binding to the target analyte.

Table 1: Potential Research Directions for this compound in Biological Sensing

Research AreaPotential ApplicationKey Features to Exploit
Metal Ion SensingDevelopment of selective fluorescent probes for biologically relevant metal ions.Chelating ability of the bipyridine core; reactivity of the aldehyde for fluorophore attachment.
pH SensingDesign of pH-sensitive fluorescent indicators.Potential for protonation of the pyridine (B92270) rings to alter electronic properties.
Small Molecule RecognitionCreation of sensors for specific organic molecules through functionalization of the aldehyde group.Versatility of the aldehyde for forming Schiff bases or other covalent linkages.

Role in Energy Conversion and Storage Devices

The field of energy research is constantly seeking new materials for more efficient energy conversion and storage. Bipyridine-based ligands have been extensively used in the development of dye-sensitized solar cells (DSSCs) and, more recently, in perovskite solar cells. These ligands can anchor dyes to semiconductor surfaces and facilitate electron transfer processes. While research on this compound in this context is not prominent, its structural features suggest potential.

For instance, the aldehyde group could be converted into a carboxylic acid or other anchoring group to facilitate attachment to semiconductor surfaces like TiO₂ in DSSCs or to passivate defects in perovskite solar cells. In the area of energy storage, bipyridine derivatives are being explored as redox-active materials in flow batteries. The electrochemical properties of this compound and its derivatives could be investigated for their suitability in such applications.

Advanced Applications in Environmental Remediation

The removal of pollutants from the environment is a critical global challenge. Bipyridine-containing polymers and metal-organic frameworks (MOFs) have shown promise in the adsorptive removal of heavy metal ions and in the photocatalytic degradation of organic pollutants. The nitrogen atoms of the bipyridine unit can coordinate with heavy metal ions, while the conjugated π-system can participate in photocatalytic processes.

This compound could serve as a monomer for the synthesis of novel polymers or as a ligand for the construction of MOFs with tailored properties for environmental remediation. The aldehyde functionality could be used to crosslink polymers or to introduce specific functional groups to enhance the adsorption capacity or photocatalytic efficiency for target pollutants. Advanced oxidation processes (AOPs) are another area where this compound could find application, potentially as a precursor to catalysts that generate reactive oxygen species for water treatment.

Development of Novel Synthetic Routes to Complex Architectures

The development of efficient and versatile synthetic methods is crucial for advancing chemical research. While some synthetic routes to bipyridine derivatives are established, the synthesis of asymmetrically substituted bipyridines like this compound can be challenging. Future research will likely focus on developing more efficient and scalable syntheses of this compound.

Furthermore, the aldehyde group of this compound is a gateway to a vast array of more complex molecular architectures. It can readily undergo reactions such as Wittig olefination, Knoevenagel condensation, and reductive amination, allowing for the construction of larger, functional molecules. This versatility makes it a valuable building block in supramolecular chemistry and materials science for the creation of novel ligands, functional materials, and organometallic complexes.

Multidisciplinary Research Collaborations and Innovations

The full potential of this compound will likely be realized through multidisciplinary collaborations. Chemists, materials scientists, biologists, and engineers will need to work together to design, synthesize, and test new materials and devices based on this compound.

Innovations may arise from combining the unique properties of this compound with other advanced materials. For example, incorporating it into hybrid materials with nanoparticles or polymers could lead to new functionalities. The exploration of its organometallic chemistry could also open up new avenues in catalysis and materials science. As research into this specific isomer progresses, it is anticipated that its unique contributions to various scientific and technological fields will become more apparent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing [2,4'-Bipyridine]-4-carbaldehyde in high purity?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, 4′-methyl-(2,2′-bipyridine)-4-carbaldehyde oxime (L2) can be prepared using literature methods involving aldehyde functionalization under argon atmosphere . Key steps include:

  • Purification of solvents (e.g., dichloromethane) using standard protocols like distillation.
  • Reaction under inert gas (argon) to prevent oxidation of intermediates.
  • Column chromatography for isolation, monitored by TLC or HPLC to ensure purity (>99%) .
    • Critical Note : Variations in reaction time or temperature may lead to byproducts; optimize using controlled heating (e.g., reflux at 40–60°C) .

Q. How can researchers safely handle this compound given its hazards?

  • Safety Protocols :

  • Exposure Control : Use fume hoods for weighing and reactions to avoid inhalation (H335 hazard) .
  • Personal Protection : Wear nitrile gloves, lab coats, and safety goggles (skin/eye irritation: H315, H319) .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose via certified waste handlers .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Analytical Workflow :

  • NMR : Confirm aldehyde proton resonance at δ ~9.8–10.0 ppm (¹H NMR) and bipyridine backbone signals between δ 7.5–8.5 ppm .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks at m/z 184.19 .
  • FT-IR : Identify aldehyde C=O stretch at ~1700 cm⁻¹ and bipyridine C=N vibrations near 1600 cm⁻¹ .

Advanced Research Questions

Q. How does this compound enhance photocatalytic CO₂ reduction in MOF systems?

  • Mechanistic Insight : The aldehyde group enables post-synthetic modification of MOFs (e.g., UiO-68-NH₂) via amine–aldehyde condensation, anchoring Fe³⁺-bipyridine complexes. This creates single-site catalysts with prolonged excited-state lifetimes (>2 ns) under visible light, boosting CO₂-to-CO conversion efficiency .
  • Experimental Design :

  • Synthesize UiO-68-Fe-bpy by reacting UiO-68-NH₂ with this compound and FeCl₃.
  • Validate using femtosecond transient absorption spectroscopy to track charge-transfer dynamics .

Q. What strategies mitigate stability challenges when using this compound in aqueous systems?

  • Instability Factors : The aldehyde group is prone to hydrolysis in water, forming carboxylic acid byproducts.
  • Solutions :

  • Use anhydrous solvents (e.g., DMF, THF) during MOF synthesis .
  • Stabilize via coordination with transition metals (e.g., Ir³⁺ or Ru²⁺) in bioimaging probes, as seen in deep-red luminescent Ir(III) complexes .

Q. How can contradictory data on ligand reactivity in coordination chemistry be resolved?

  • Case Study : Discrepancies in aldehyde reactivity with rare-earth salts (e.g., La³⁺ vs. Y³⁺) may arise from pH-dependent hydrolysis.
  • Methodology :

  • Control pH during chelation (pH 5–6) to prevent aldehyde oxidation .
  • Monitor reaction progress using UV-vis spectroscopy (λ ~280 nm for aldehyde-metal charge transfer) .

Data-Driven Research Considerations

Q. What computational tools predict the electronic properties of this compound derivatives?

  • Approach :

  • DFT calculations (e.g., B3LYP/6-31G*) to model HOMO-LUMO gaps (~3.5 eV) and assess charge-transfer efficiency .
  • Compare with experimental redox potentials (e.g., cyclic voltammetry) to validate computational models .

Q. How do steric effects influence the compound’s binding affinity in bioapplications?

  • Experimental Design :

  • Synthesize analogs with modified substituents (e.g., 4′-methyl vs. 4′-fluoro) .
  • Use fluorescence quenching assays with BSA/DNA to quantify binding constants (Kₐ ~10⁴ M⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.